molecular formula C9H9ClO5S B1589165 5-(Chlorosulfonyl)-2-ethoxybenzoic acid CAS No. 200575-16-2

5-(Chlorosulfonyl)-2-ethoxybenzoic acid

Cat. No. B1589165
Key on ui cas rn: 200575-16-2
M. Wt: 264.68 g/mol
InChI Key: UHNRCKXZRULNSC-UHFFFAOYSA-N
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Patent
US06960592B2

Procedure details

In a 250 ml three-neck flack, 2-ethoxy benzoic acid (50 g, 0.30 mol) was added dropwise to an ice-cooled mixtures of sulfoxide dichloride (22 ml, 0.30 mol) and chlorosulfonic acid (82.6 ml, 1.24 mol) under stirring. At the same time, the temperature of the reacting mixture was kept below 25° C. The resulting mixture was stirred at room temperature for 18 hours and then poured into ice water with stirring, and white deposit appeared. The reaction mixture was stirred for another 1 hour, filtered, washed with water, and dried in vacuum, which gave 64.4 g of crude product as white solid (II) (yield 81%). m.p. 108-110° C. The crude product was used directly in the next step without further purification.
Quantity
50 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
sulfoxide dichloride
Quantity
22 mL
Type
reactant
Reaction Step Two
Quantity
82.6 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
81%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]1[CH:12]=[CH:11][CH:10]=[CH:9][C:5]=1[C:6]([OH:8])=[O:7])[CH3:2].[Cl:13][S:14](O)(=[O:16])=[O:15]>>[Cl:13][S:14]([C:10]1[CH:11]=[CH:12][C:4]([O:3][CH2:1][CH3:2])=[C:5]([CH:9]=1)[C:6]([OH:8])=[O:7])(=[O:16])=[O:15]

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
C(C)OC1=C(C(=O)O)C=CC=C1
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
sulfoxide dichloride
Quantity
22 mL
Type
reactant
Smiles
Name
Quantity
82.6 mL
Type
reactant
Smiles
ClS(=O)(=O)O
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was kept below 25° C
STIRRING
Type
STIRRING
Details
The resulting mixture was stirred at room temperature for 18 hours
Duration
18 h
STIRRING
Type
STIRRING
Details
with stirring
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for another 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried in vacuum, which

Outcomes

Product
Name
Type
product
Smiles
ClS(=O)(=O)C=1C=CC(=C(C(=O)O)C1)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 64.4 g
YIELD: PERCENTYIELD 81%
YIELD: CALCULATEDPERCENTYIELD 81.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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